molecular formula C10H11NO3 B6154347 methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate CAS No. 1780322-50-0

methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate

Cat. No.: B6154347
CAS No.: 1780322-50-0
M. Wt: 193.20 g/mol
InChI Key: XTYYEDRFSHYOAT-UHFFFAOYSA-N
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Description

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyridine ring substituted with a methyl group at the 5-position. For instance, similar β-keto esters are employed in synthesizing aminopyridine derivatives with anticancer properties .

Properties

CAS No.

1780322-50-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H11NO3/c1-7-3-4-8(11-6-7)9(12)5-10(13)14-2/h3-4,6H,5H2,1-2H3

InChI Key

XTYYEDRFSHYOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(=O)CC(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(5-methylpyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical processes, influencing the compound’s overall activity.

Comparison with Similar Compounds

The following analysis compares methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate to structurally related compounds, focusing on substituent effects, ester groups, and applications.

Structural Analogs and Substituent Effects

Compound Name Heterocycle Substituent(s) Ester Group Key Properties/Applications Reference
This compound Pyridine 5-methyl Methyl Hypothesized intermediate N/A
Ethyl 3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate Pyridine 6-methyl, amino Ethyl Anticancer (AIMP2-DX2 inhibition)
Methyl 3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanoate Pyridine 5-fluoro, 2-methyl Methyl Supplier availability; fluorinated analog
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate Pyridine 3-nitro Ethyl Synthetic intermediate (50% yield)
Methyl 3-(4-bromophenyl)-3-oxopropanoate Phenyl 4-bromo Methyl Used in tetrahydropyridine synthesis
Key Observations:

Substituent Position and Electronic Effects: The 5-methyl group on the pyridine ring in the target compound likely enhances steric bulk and electron-donating effects compared to 5-fluoro (electron-withdrawing) in its fluorinated analog . This difference could influence reactivity in nucleophilic substitutions or binding interactions in bioactive molecules. Nitro groups, as in ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate, increase electrophilicity, facilitating further reductions or substitutions, albeit with lower synthetic yields (50%) .

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility and faster metabolic clearance than ethyl esters (e.g., ethyl 3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate) . Ethyl esters may offer improved lipophilicity for membrane penetration in drug candidates.

Heterocycle Modifications: Replacement of pyridine with thiazole (e.g., methyl 3-((5-cyanothiazol-2-yl)amino)-3-oxopropanoate) introduces sulfur, altering hydrogen-bonding capacity and metabolic stability, relevant in fragment-based drug discovery .

Biological Activity

Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₁₁H₁₃N₁O₃
  • Molecular Weight : 219.23 g/mol
  • Functional Groups : Ester, Pyridine

The compound's structure facilitates interactions with biological molecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester functional group can undergo hydrolysis, releasing the corresponding acid, which may interact with enzymes or receptors in biological systems. Additionally, the pyridine ring can participate in biochemical processes, enhancing the compound’s overall activity .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
  • Cellular Interactions : Investigations into the compound's interactions with cell membranes and receptors indicate potential roles in modulating cellular responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential inhibition of metabolic enzymes
Cytotoxicity AssessmentLow cytotoxic effects in preliminary assays

Example Study: Antimicrobial Efficacy

In a study exploring the antimicrobial efficacy of this compound, it was found to exhibit significant activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL. Further research is needed to establish a broader spectrum of activity and potential mechanisms.

Applications in Research and Industry

This compound serves multiple roles across various fields:

  • Pharmaceutical Development : Its potential as a pharmaceutical intermediate or active ingredient is being explored, particularly in the context of developing new antimicrobial agents.
  • Chemical Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules and heterocyclic compounds, contributing to advancements in organic chemistry .

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